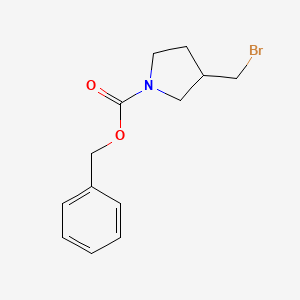

![molecular formula C24H20N4O4S3 B2551988 N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-45-0](/img/structure/B2551988.png)

N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various organic reagents, as described in one of the studies . Another paper discusses the synthesis of naphthobisbenzo[b]thiophenes through Friedel–Crafts-type reactions, which could be related to the synthesis of the compound due to the involvement of thiophene units .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . The crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, which revealed intra and intermolecular hydrogen bonds . These techniques are crucial for understanding the molecular structure of "N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide".

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the reversible photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives was studied, showing the potential for photochromic applications . The cyclization of thioamide with 2-chloroacetoacetate to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is another example of the chemical reactivity of thiophene-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. The introduction of substituents can enhance solubility in organic solvents, as seen in the synthesis of aromatic polyamides . The solubility and crystalline structure of naphthobisbenzo[b]thiophenes were also studied, with findings indicating well-defined herringbone structures in single crystals and improved solubility due to structural curvature . Additionally, the fluorescence properties of thioamide-based fluorophores were investigated, showing color-tunable fluorescence and high quantum yields .

Aplicaciones Científicas De Investigación

Organic Electronics and Photovoltaics

- Non-Fullerene Electron Acceptors : Research has introduced non-fullerene electron acceptors incorporating dibenzosilole and indan-1,3-dione or carbazole and diketopyrrolopyrrole functionalities for use in solution-processable bulk-heterojunction solar cells. These materials exhibit promising properties like high solubility, thermal stability, and energy level alignment suitable for efficient power conversion efficiencies (Patil et al., 2015; Raynor et al., 2016) Patil et al. (2015) Raynor et al. (2016).

Polymer Chemistry and Materials Science

- Conjugated Polyelectrolytes : A novel n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the impact of molecular design on the performance of organic electronics (Hu et al., 2015) Hu et al. (2015).

Photochromic Systems

- Thermally Irreversible Photochromic Properties : Studies on derivatives of 1,2-bis(benzo[b]thiophen-3-yl)ethene reveal their capability for thermally irreversible and fatigue-resistant photochromic properties, showing potential for applications in smart materials and optical devices (Uchida et al., 1990) Uchida et al. (1990).

Antimicrobial and Anti-Tumor Agents

- Novel Bis-Pyrazolyl-Thiazoles : Synthesis of novel compounds with anti-tumor activities against specific cell lines suggests the therapeutic potential of thiophene- and thiazole-containing compounds in medical applications (Gomha et al., 2016) Gomha et al. (2016).

Environmental Applications

- Magnetic Nanoadsorbents : The development of magnetic nanoadsorbents for the removal of heavy metals from industrial wastes highlights the environmental remediation potential of thiazole-based compounds (Zargoosh et al., 2015) Zargoosh et al. (2015).

Propiedades

IUPAC Name |

2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGKFKFJYSDSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

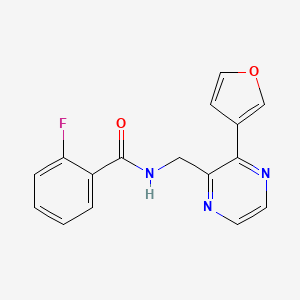

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)

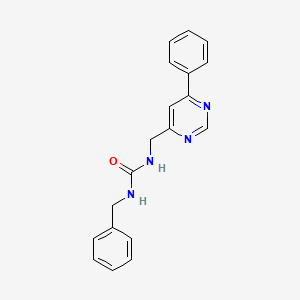

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)

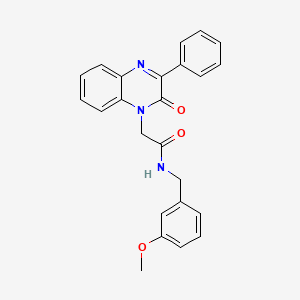

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)